An In-depth Technical Guide to the Fundamental Properties of Methyl benzofuran-5-carboxylate
An In-depth Technical Guide to the Fundamental Properties of Methyl benzofuran-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzofuran-5-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of Methyl benzofuran-5-carboxylate, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The potential role of the benzofuran scaffold in drug development is also discussed, providing a valuable resource for researchers in the field.
Core Properties
Methyl benzofuran-5-carboxylate is a white solid at room temperature.[3] Its core structure consists of a fused benzene and furan ring system, with a methyl ester group at the 5-position.
Physicochemical Properties
The key physicochemical properties of Methyl benzofuran-5-carboxylate are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| CAS Number | 108763-47-9 | [3] |
| Molecular Formula | C₁₀H₈O₃ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | White solid | [3] |
| Boiling Point | 257.724 °C at 760 mmHg | [4] |
| Density | 1.221 g/cm³ | [4] |
| Flash Point | 109.668 °C | [4] |
| Vapor Pressure | 0.014 mmHg at 25°C | [4] |
| Refractive Index | 1.582 | [4] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of Methyl benzofuran-5-carboxylate. Below is a summary of expected spectral characteristics based on data from closely related benzofuran derivatives.
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-4 |
| ~7.9 | dd | 1H | H-6 |
| ~7.6 | d | 1H | H-7 |
| ~7.7 | d | 1H | H-2 |
| ~6.9 | d | 1H | H-3 |
| 3.9 | s | 3H | -OCH₃ |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~129 | C-5 |
| ~127 | C-4 |
| ~124 | C-6 |
| ~112 | C-7 |
| ~107 | C-3 |
| ~52 | -OCH₃ |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Method | Key Peaks |
| **IR (KBr, cm⁻¹) ** | ~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester) |
| Mass Spectrometry (m/z) | 176 [M]⁺, 145 [M-OCH₃]⁺ |
Experimental Protocols
The synthesis of Methyl benzofuran-5-carboxylate can be achieved through a multi-step process, typically starting from a substituted phenol. The following is a generalized experimental protocol based on established synthetic routes for benzofuran derivatives.[5][6]
Synthesis of Benzofuran-5-carboxylic acid
A common route to benzofuran-5-carboxylic acid involves the Perkin rearrangement or other cyclization strategies.[5] One plausible approach starts with 4-hydroxy-3-iodobenzaldehyde.
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Step 1: Sonogashira Coupling: 4-hydroxy-3-iodobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
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Step 2: Cyclization: The resulting alkyne is then subjected to intramolecular cyclization to form the benzofuran ring. This can be achieved by treatment with a base such as potassium carbonate in a solvent like DMF.
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Step 3: Oxidation: The aldehyde group at the 5-position is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
Esterification of Benzofuran-5-carboxylic acid
The final step is the esterification of the carboxylic acid to the methyl ester.
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Fischer Esterification: Benzofuran-5-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.[7][8] The mixture is then refluxed for several hours.
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Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.
Role in Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2]
Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:
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Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]
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Antimicrobial Activity: The benzofuran nucleus is a key component of many compounds with antibacterial and antifungal properties.[6]
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Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects.[1]
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Antiviral Activity: Some natural and synthetic benzofurans have been identified as having antiviral properties.[6]
While specific biological targets and signaling pathways for Methyl benzofuran-5-carboxylate are not yet extensively documented, its structural similarity to other biologically active benzofurans suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The methyl ester group can also serve as a handle for further chemical modifications to explore structure-activity relationships.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 108763-47-9|Methyl Benzofuran-5-Carboxylate [rlavie.com]
- 4. echemi.com [echemi.com]
- 5. jocpr.com [jocpr.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
